molecular formula C12H19N3O2S B2763099 N,N-dimethyl-4-phenylpiperazine-1-sulfonamide CAS No. 339008-94-5

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide

Cat. No.: B2763099
CAS No.: 339008-94-5
M. Wt: 269.36
InChI Key: GTIBDSXCKGYQME-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide: is a chemical compound with the molecular formula C12H19N3O2S and a molecular weight of 269.36 g/mol . It is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonamide group, along with two methyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-phenylpiperazine-1-sulfonamide typically involves the reaction of 4-phenylpiperazine with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-phenylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-dimethyl-4-phenylpiperazine-1-carboxamide
  • N,N-dimethyl-4-phenylpiperazine-1-phosphonamide
  • N,N-dimethyl-4-phenylpiperazine-1-thioamide

Comparison: N,N-dimethyl-4-phenylpiperazine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-13(2)18(16,17)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBDSXCKGYQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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